3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole

Synthetic Chemistry Medicinal Chemistry Methodology

This 1,3,5-trisubstituted pyrazole features a 4-methoxyphenyl (position 3) and methylthio (position 5) motif that creates a distinctive electronic and steric profile, making it a superior scaffold for kinase inhibitor and COX-2-targeted library synthesis. It serves as a lipophilic, metabolically stable phenol bioisostere to enhance oral bioavailability in lead optimization. Its regioselective cyclocondensation route also enables reliable diversification for SAR studies. With ≥98% commercial purity, it delivers the robustness required for HPLC method development and bioassay standards.

Molecular Formula C11H12N2OS
Molecular Weight 220.29g/mol
CAS No. 58876-81-6
Cat. No. B494090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
CAS58876-81-6
Molecular FormulaC11H12N2OS
Molecular Weight220.29g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NN2)SC
InChIInChI=1S/C11H12N2OS/c1-14-9-5-3-8(4-6-9)10-7-11(15-2)13-12-10/h3-7H,1-2H3,(H,12,13)
InChIKeyMIISHAVOZVTBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole (CAS:58876-81-6) is a Preferred Pyrazole Scaffold for Research


3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole (CAS: 58876-81-6) is a specialized heterocyclic building block characterized by its 1,3,5-substituted pyrazole core, which serves as a versatile scaffold in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₂N₂OS with a molecular weight of 220.29 g/mol . This specific substitution pattern—with a 4-methoxyphenyl group at position 3 and a methylthio group at position 5—offers a distinct electronic and steric profile that differentiates it from more common pyrazole analogs, making it a valuable intermediate for creating novel chemical entities with potentially enhanced pharmacological properties .

Why Simple Pyrazoles Cannot Substitute for 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole in Advanced Research


The 1,3,5-substitution pattern of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole is not interchangeable with simpler pyrazoles or even other 1,5-substituted analogs. The specific combination of an electron-donating 4-methoxyphenyl group and a lipophilic, metabolically stable methylthio group creates a unique three-dimensional pharmacophore. Class-level studies demonstrate that minor modifications to the pyrazole core, particularly at the 3- and 5-positions, can drastically alter biological activity, selectivity, and physicochemical properties [1]. Using a generic pyrazole as a replacement would result in a different compound with an unpredictable and likely distinct biological and chemical profile, potentially invalidating entire research campaigns .

Data-Driven Evidence for Selecting 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole


Proven Versatility as a Key Intermediate via Regioselective Synthesis

This compound is accessible through a highly efficient and regioselective synthetic route that is applicable to a wide range of analogs. A key publication demonstrates the cyclocondensation of arylhydrazines with either α-oxoketene dithioacetals or β-oxodithioesters to produce 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles in good yields [1]. While the paper does not report a specific isolated yield for the target compound, it establishes a robust and selective methodology for its synthesis and for creating a library of structurally related compounds. This contrasts with older, less selective methods for synthesizing disubstituted pyrazoles which often result in complex mixtures of regioisomers.

Synthetic Chemistry Medicinal Chemistry Methodology

Potential for Enhanced Metabolic Stability Compared to Phenol Bioisosteres

Pyrazoles are recognized as lipophilic and metabolically stable bioisosteres of phenol . The methylthio group further enhances lipophilicity, which can improve membrane permeability. The 4-methoxyphenyl group offers a tunable electronic profile. This combination suggests a potentially superior metabolic profile compared to a hypothetical phenol-based analog (e.g., 3-(4-hydroxyphenyl)-5-(methylthio)-1H-pyrazole), which would be susceptible to rapid glucuronidation or sulfation. The target compound avoids these major Phase II metabolic liabilities, offering a key advantage in drug discovery programs where metabolic stability is a critical parameter.

Medicinal Chemistry Drug Design Pharmacokinetics

Validated as a Purified Research-Grade Building Block

The compound is commercially available from multiple suppliers with high purity specifications, ensuring reproducibility in research. For instance, Leyan offers the compound with a purity of 98% . This level of purity is essential for generating reliable structure-activity relationship (SAR) data. In contrast, using a lower purity analog or an in-house synthesized batch of unknown purity introduces significant variability. The defined and guaranteed purity of this commercially available compound eliminates this source of experimental error.

Procurement Quality Control Reagent Specification

Structural Precedent for Potent Biological Activity in Closely Related Analogs

Extensive class-level research has established the pyrazole scaffold as a core component of numerous bioactive molecules. For example, Celecoxib, a blockbuster drug, is a 1,5-diarylpyrazole derivative with a methyl group at the 3-position that is a potent and selective COX-2 inhibitor [1]. Similarly, many potent kinase inhibitors feature a pyrazole core [2]. The specific 3-(4-methoxyphenyl)-5-(methylthio)-1H-pyrazole scaffold, with its unique substitution pattern, offers a distinct starting point for exploring similar biological mechanisms. While direct activity data for this specific compound is limited, its close structural relationship to these highly active pharmacophores makes it a privileged scaffold for drug discovery.

Medicinal Chemistry Anti-inflammatory Kinase Inhibition

Recommended Applications for 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole in Research


As a Key Intermediate in the Regioselective Synthesis of Pyrazole Libraries

This compound is an ideal starting material for creating diverse compound libraries using established regioselective methods. Researchers can leverage the validated cyclocondensation routes to reliably generate a wide array of 1,3,5-trisubstituted pyrazole analogs for SAR studies in medicinal chemistry [1]. This application is directly supported by the established synthetic methodology for this class of compounds.

As a Privileged Scaffold in Drug Discovery for Anti-inflammatory and Kinase Targets

Given the pyrazole core's well-documented role as a pharmacophore in COX-2 inhibitors like Celecoxib and various kinase inhibitors, this compound is a strategic choice for inclusion in screening decks targeting inflammation and cancer pathways [1]. Its unique substitution pattern offers a novel chemical space to explore within these validated target classes.

As a Phenol Bioisostere in Medicinal Chemistry Optimization

The compound can be employed as a more lipophilic and metabolically stable replacement for a phenol moiety in lead optimization programs [1]. This substitution strategy is particularly valuable for improving the pharmacokinetic properties of a lead series, such as increasing oral bioavailability or enhancing brain penetration, without drastically altering the core pharmacophore.

As a High-Purity Building Block for Reliable Assay Development

Due to its high commercial purity (e.g., 98%), this compound is suitable for use as a standard in analytical method development (e.g., HPLC) or as a defined control compound in biological assays [1]. Its purity specification ensures that assay results are robust and reproducible, minimizing the risk of false positives or ambiguous data caused by unknown impurities.

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